molecular formula C10H7F3N2O3S2 B4617627 N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide

N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B4617627
M. Wt: 324.3 g/mol
InChI Key: QROIQYVCDWGJFM-UHFFFAOYSA-N
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Description

“N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is related to a class of molecules that have shown antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The specific synthesis process for “N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide” is not available in the retrieved data.

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, including our compound of interest, have been investigated for their antioxidant activities. These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative damage. The synthesized N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide may exhibit potent antioxidant effects, contributing to overall cellular health .

Cytotoxic Activity Against Cancer Cells

In the realm of cancer research, novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7). Some of these compounds demonstrated significant activity, potentially offering new avenues for cancer treatment .

Antibacterial Properties

Researchers have explored N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, combining thiazole and sulfonamide groups known for their antibacterial activity. These molecules were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Their antibacterial potential could be valuable in combating bacterial infections .

Antifungal Activity

Thiazoles have also shown promise as antifungal agents. 2,4-disubstituted thiazole derivatives were evaluated against various fungal strains, including Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. These compounds may contribute to the development of effective antifungal therapies .

Preliminary Antibacterial Screening

A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This preliminary study sheds light on their potential antibacterial effects .

Mechanism of Action

While the specific mechanism of action for “N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide” is not available, similar compounds have shown antibacterial activity. They have been found to be effective against both Gram-negative and Gram-positive bacteria .

Future Directions

Thiazole compounds, including “N-1,3-thiazol-2-yl-4-(trifluoromethoxy)benzenesulfonamide”, represent a promising area of research due to their potential antibacterial activity. Future research could focus on further exploring their antibacterial properties and potential applications .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3S2/c11-10(12,13)18-7-1-3-8(4-2-7)20(16,17)15-9-14-5-6-19-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROIQYVCDWGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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